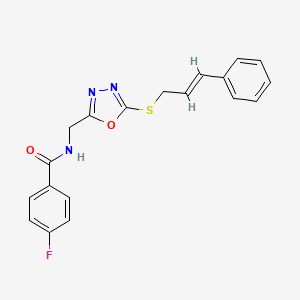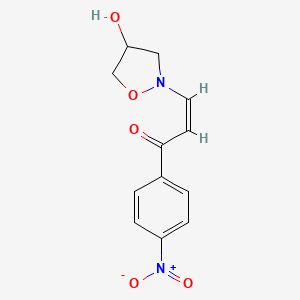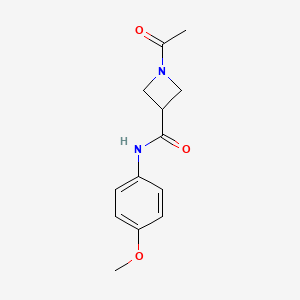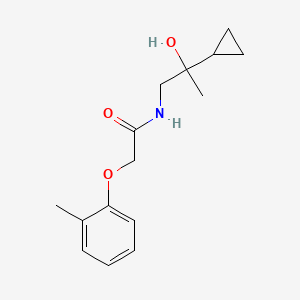
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiophene ring and a methoxytetrahydrothiopyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Methoxytetrahydrothiopyran Moiety: This can be achieved through the reaction of tetrahydrothiopyran with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the methoxytetrahydrothiopyran moiety with the benzamide core in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In materials science, the compound’s structural properties could be leveraged to create new materials with specific characteristics, such as improved conductivity or stability.
Mécanisme D'action
The mechanism by which N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxytetrahydrothiopyran moiety could play a role in binding to hydrophobic pockets, while the benzamide and thiophene rings might interact with aromatic or polar regions of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a thiophene ring at a different position.
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(furan-3-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene ring and the methoxytetrahydrothiopyran moiety. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-18(7-10-22-11-8-18)13-19-17(20)15-4-2-14(3-5-15)16-6-9-23-12-16/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKTWZCJJIZQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)
![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)



![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2975079.png)

![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975082.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide](/img/structure/B2975084.png)
![7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2975085.png)
